molecular formula C26H36ClNO4 B1228308 Diproteverine hydrochloride CAS No. 69373-88-2

Diproteverine hydrochloride

Cat. No.: B1228308
CAS No.: 69373-88-2
M. Wt: 462.0 g/mol
InChI Key: AWQPJKUSDUHYIX-UHFFFAOYSA-N
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Description

Diproteverine hydrochloride is a calcium channel blocker that has shown potential antianginal properties. It is primarily used for its vasodilatory and antispasmodic effects. The compound is known for its ability to reduce the amplitude of slow action potentials and shorten the duration of fast action potentials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diproteverine hydrochloride involves the reaction of 3,4-diethoxybenzaldehyde with 6,7-dipropan-2-yloxy-3,4-dihydroisoquinoline. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Diproteverine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of the compound but exhibit different chemical and physical properties .

Scientific Research Applications

Diproteverine hydrochloride has several scientific research applications, including:

Mechanism of Action

Diproteverine hydrochloride exerts its effects by blocking calcium channels in smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The compound primarily targets L-type calcium channels, which are crucial for muscle contraction and vascular tone regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diproteverine hydrochloride is unique in its specific structure, which allows for targeted inhibition of calcium channels with minimal side effects. Its combination of vasodilatory and antispasmodic effects makes it particularly useful in treating cardiovascular conditions .

Properties

CAS No.

69373-88-2

Molecular Formula

C26H36ClNO4

Molecular Weight

462.0 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H

InChI Key

AWQPJKUSDUHYIX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl

Key on ui other cas no.

69373-88-2

Related CAS

69373-95-1 (Parent)

Synonyms

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (0.0113 mole) of N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide, 100 ml benzene, and 2.3 g (0.015 mole) of phosphorus oxychloride were introduced successively into a 250 ml 3-necked flask after being passed through an atmosphere of nitrogen. The mixture was heated under reflux with stirring over a period of 2 hours, 70 ml of solvent removed by distillation, 30 ml of ethanol, 1 ml of 12 N hydrochloric acid added and the bulk of solvent removed by distillation under reduced pressure. The residue obtained was washed several times with ether, taken up again in solution in 15 ml of ethanol, and 120 ml of ether added slowly. The slowly precipitated product was dried to give 2.93 g of 1-(3'4'-diethoxybenzyl)-6,7-diisopropoxy-3,4-dihydroisoquinoline hydrochloride. Yield=57%, m.p. 187° C.
Name
N-[2-(3,4-diisopropoxyphenyl)-ethyl]-3,4-diethoxyphenylacetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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